(11z,13e)-hexadecadienal

Sex pheromone Navel orangeworm Amyelois transitella

(11Z,13E)-Hexadecadienal (CAS 73264-89-8) is a C16 straight-chain conjugated diene aldehyde with the molecular formula C16H28O and a molecular weight of 236.39 g/mol. The compound belongs to the class of Type I lepidopteran sex pheromones and is characterized by its (11Z,13E) stereochemical configuration of the conjugated diene system.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 73264-89-8
Cat. No. B013406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11z,13e)-hexadecadienal
CAS73264-89-8
Synonyms(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal;  (Z,E)-11,13-Hexadienal;  11,13-hexadecadienal;  (Z,E)-11,13-hexadecadienal;  11Z,13E-Hexadecadienal;  (Z,E)-11,13-Hexadecadienal; ; 
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCCC=O
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5-
InChIKeyZTJGMVSDMQAJPE-ICWBMWKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(11Z,13E)-Hexadecadienal (CAS 73264-89-8): Technical Specifications and Procurement Baseline for Insect Pheromone Research


(11Z,13E)-Hexadecadienal (CAS 73264-89-8) is a C16 straight-chain conjugated diene aldehyde with the molecular formula C16H28O and a molecular weight of 236.39 g/mol [1]. The compound belongs to the class of Type I lepidopteran sex pheromones and is characterized by its (11Z,13E) stereochemical configuration of the conjugated diene system [2]. It occurs naturally as a component of the pheromone gland extracts of several lepidopteran species, most notably the navel orangeworm (Amyelois transitella), where it is present as a minor constituent alongside other aldehydes, alcohols, and polyunsaturated hydrocarbons [3]. The compound serves as a research-grade semiochemical for investigations in chemical ecology, integrated pest management (IPM), and insect behavior studies, with applications spanning pheromone identification, monitoring trap development, and mating disruption formulation research [4].

Why Generic Substitution of (11Z,13E)-Hexadecadienal Fails: Stereochemical and Functional Specificity in Lepidopteran Pheromone Systems


Substitution of (11Z,13E)-hexadecadienal with structurally similar C16 aldehydes or alternative stereoisomers is scientifically untenable due to the exquisitely specific ligand-receptor interactions governing lepidopteran olfactory systems. The (11Z,13E) stereoisomer represents a distinct molecular entity among the four possible geometric isomers of 11,13-hexadecadienal (Z,Z; Z,E; E,Z; E,E), each eliciting markedly different electrophysiological and behavioral responses [1]. In navel orangeworm (Amyelois transitella), the (11Z,13E)-hexadecadienal occurs naturally in female pheromone gland extracts but, critically, fails to enhance male attraction when added to the active four-component blend, in stark contrast to the (11Z,13E)-hexadecadien-1-ol which is an essential component at a defined ratio [2]. Furthermore, cross-species and cross-population variations demonstrate that the same stereoisomer may function as an attractant synergist, a neutral component, or even a behavioral antagonist depending on the target species and geographic population [3]. These findings underscore that procurement decisions must be guided by species-specific and isomer-specific requirements rather than generic compound class substitutions, as even minor deviations in stereochemistry or blend composition can abolish or reverse field efficacy.

(11Z,13E)-Hexadecadienal (CAS 73264-89-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons with In-Class Analogs


Differential Contribution to Attraction: (11Z,13E)-Hexadecadienal vs. (11Z,13E)-Hexadecadien-1-ol in Navel Orangeworm Pheromone Blends

In a comprehensive identification study of navel orangeworm sex pheromone components, (11Z,13E)-hexadecadienal was detected as a minor component in female pheromone gland extracts. However, when this aldehyde was evaluated as a potential additive to the optimized four-component attractive blend, it produced no measurable increase in male moth attraction. In direct comparison, the structurally analogous (11Z,13E)-hexadecadien-1-ol (the alcohol counterpart sharing the identical 11Z,13E stereochemistry) was identified as an essential component, required at a precise ratio of approximately 5 parts relative to 100 parts each of the major aldehyde and alcohol components [1].

Sex pheromone Navel orangeworm Amyelois transitella Wind tunnel bioassay Field trapping

Stereoisomer-Specific Functional Differentiation: (11Z,13E)-Hexadecadienal vs. (11Z,13Z)-Hexadecadienal in Navel Orangeworm

Among the four possible geometric isomers of 11,13-hexadecadienal, only the (11Z,13Z)-isomer functions as a primary sex pheromone component in navel orangeworm, comprising approximately 50% of the active four-component attractive blend (at a ratio of ~100 parts). In contrast, the (11Z,13E)-isomer—the target compound—occurs naturally as a minor gland constituent but demonstrates no functional contribution to male attraction when tested in the same bioassay systems [1]. A third isomer, (11E,13Z)-hexadecadienal, was also detected in gland extracts but similarly failed to enhance attraction [2]. This stereochemical specificity has been corroborated by synthetic studies demonstrating that the conjugated diene geometry dictates receptor recognition [3].

Stereoisomer specificity Geometric isomer Pheromone blend Navel orangeworm Chemical ecology

Cross-Species Functional Differentiation: (11Z,13E)-Hexadecadienal vs. (11Z,13E)-Hexadecadien-1-yl Acetate in Grass Webworm

In the grass webworm (Herpetogramma licarsisalis, Lepidoptera: Crambidae), the acetate derivative sharing the identical 11Z,13E stereochemistry—(11Z,13E)-hexadecadien-1-yl acetate—has been identified as a key sex pheromone component alongside (Z)-11-hexadecen-1-yl acetate [1]. Field bioassays confirmed that both components are required for optimal male attraction, with the dienyl acetate constituting an essential part of the species-specific pheromone blend [2]. While direct functional data for (11Z,13E)-hexadecadienal in this species are not reported, the established activity of the corresponding acetate underscores that the 11Z,13E diene scaffold can serve as a critical recognition motif when presented in the appropriate functional group context for a given species.

Grass webworm Herpetogramma licarsisalis Crambidae Pheromone identification Acetate analog

Population-Level Functional Divergence: Geographic Variation in Trienal Synergism/Antagonism in Citrus Leafminer

While the target compound (11Z,13E)-hexadecadienal is not the primary pheromone component of citrus leafminer, a structurally related trienal—(7Z,11Z,13E)-7,11,13-hexadecatrienal—shares the identical terminal 13E-conjugated diene aldehyde motif. Field evaluation of this trienal across geographic populations revealed profound functional divergence: in Vietnam, a 1:3 mixture of (7Z,11Z)-hexadecadienal and (7Z,11Z,13E)-hexadecatrienal was required for male attraction (0 captures with dienal alone); in Japan, addition of the trienal to the dienal diminished attraction activity rather than enhancing it [1]. This population-level variation from synergism to antagonism demonstrates that even structurally conserved terminal motifs (including the 13E-aldehyde) can exhibit diametrically opposite behavioral effects depending on the target population's olfactory receptor repertoire [2].

Citrus leafminer Phyllocnistis citrella Geographic population Synergism Antagonism

Degradation Product Antagonism: Stability Considerations for Aldehydic Pheromone Components

Field evaluation of navel orangeworm pheromone lures containing C16 aldehydes—including (11Z,13Z)-hexadecadienal and related aldehydic components—revealed rapid decreases in attractiveness over time despite incorporation of stabilizers and use of varied release devices [1]. The study authors noted that this phenomenon suggests degradation products may actively antagonize male moth responses rather than simply reducing active ingredient concentration [2]. While direct stability data for (11Z,13E)-hexadecadienal are not reported in isolation, the compound belongs to the same aldehyde chemical class and conjugated diene system as the components studied, implying similar susceptibility to oxidative degradation and potential antagonistic byproduct formation.

Pheromone stability Degradation Antagonism Lure longevity Field efficacy

(11Z,13E)-Hexadecadienal: Validated Research Applications and Species-Specific Use Cases Based on Quantitative Evidence


Reference Standard for Stereoisomer Identification in Pheromone Gland Extract Analysis

(11Z,13E)-Hexadecadienal serves as an essential analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennography (GC-EAD) studies aimed at identifying and quantifying geometric isomers of 11,13-hexadecadienal in lepidopteran pheromone gland extracts. Its distinct retention characteristics on both polar and non-polar GC columns enable unambiguous differentiation from the (11Z,13Z)-, (11E,13Z)-, and (11E,13E)-isomers, which may co-occur in gland extracts and exhibit markedly different biological activities [1]. This application is critical for pheromone identification studies across diverse lepidopteran species, particularly when minor gland constituents must be resolved from structurally similar major components [2].

Negative Control and Blending Optimization in Navel Orangeworm Pheromone Formulation Research

Based on direct experimental evidence that (11Z,13E)-hexadecadienal does not enhance male navel orangeworm attraction to the optimized four-component blend, this compound serves as a validated negative control or inert component in formulation optimization studies [1]. Researchers developing novel navel orangeworm lure formulations can systematically test the effect of adding this isomer at varying ratios to confirm that formulation adjustments do not inadvertently introduce antagonistic effects. This application is particularly valuable for quality control in commercial lure manufacturing and for studies investigating the olfactory coding mechanisms underlying isomer discrimination [2].

Species-Specific Pheromone Component for Non-Navel Orangeworm Lepidoptera

While (11Z,13E)-hexadecadienal is non-contributory in navel orangeworm, the 11Z,13E stereochemical scaffold has demonstrated essential bioactivity in other lepidopteran species when presented as the appropriate functional group derivative. Specifically, (11Z,13E)-hexadecadien-1-yl acetate functions as a required sex pheromone component in the grass webworm (Herpetogramma licarsisalis), where it operates in concert with (Z)-11-hexadecen-1-yl acetate [1]. Researchers investigating pheromone communication in Crambidae and related families may employ (11Z,13E)-hexadecadienal as a precursor for semi-synthesis of the corresponding acetate, or as a probe to evaluate aldehyde-specific olfactory receptor responses in species where the acetate derivative is known to be active [2].

Geographic Population-Specific Research Probe for Olfactory Receptor Mapping

Evidence from structurally related 13E-conjugated trienals demonstrates that compounds bearing the terminal 13E-aldehyde motif can exhibit population-dependent functional divergence, ranging from obligatory synergism to active antagonism [1]. (11Z,13E)-Hexadecadienal may be employed as a molecular probe in comparative electrophysiological studies (EAG, single sensillum recordings) to map geographic variation in olfactory receptor repertoires across lepidopteran populations. Such studies inform the development of region-specific pheromone formulations and provide insights into the evolutionary divergence of pheromone communication systems, particularly in species where the 11Z,13E scaffold is naturally present in gland extracts but exhibits variable behavioral significance [2].

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